N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Medicinal Chemistry P2X3 Antagonist Design Physicochemical Profiling

N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (C17H22FN5O, MW 331.4 g/mol) is a synthetic small molecule belonging to the tetrazole-substituted cyclohexyl acetamide class, characterized by a 2‑fluorobenzyl amide terminus, a 1‑(1H‑tetrazol‑1‑ylmethyl)cyclohexyl core, and a central acetamide linker. This compound is disclosed as an intermediate and reference example within patent families claiming P2X3 and/or P2X2/3 purinergic receptor antagonists, targeting indications such as chronic pain, chronic cough, overactive bladder, and respiratory disorders.

Molecular Formula C17H22FN5O
Molecular Weight 331.4 g/mol
Cat. No. B14958671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Molecular FormulaC17H22FN5O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)NCC2=CC=CC=C2F)CN3C=NN=N3
InChIInChI=1S/C17H22FN5O/c18-15-7-3-2-6-14(15)11-19-16(24)10-17(8-4-1-5-9-17)12-23-13-20-21-22-23/h2-3,6-7,13H,1,4-5,8-12H2,(H,19,24)
InChIKeyVZYQOFIFUHRFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide – A Structurally Differentiated Tetrazole-Acetamide P2X3 Antagonist Scaffold for Pain & Respiratory Drug Discovery


N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (C17H22FN5O, MW 331.4 g/mol) is a synthetic small molecule belonging to the tetrazole-substituted cyclohexyl acetamide class, characterized by a 2‑fluorobenzyl amide terminus, a 1‑(1H‑tetrazol‑1‑ylmethyl)cyclohexyl core, and a central acetamide linker . This compound is disclosed as an intermediate and reference example within patent families claiming P2X3 and/or P2X2/3 purinergic receptor antagonists, targeting indications such as chronic pain, chronic cough, overactive bladder, and respiratory disorders [1]. Its structural architecture places it at the intersection of two validated pharmacophore strategies—the tetrazole heterocycle as a carboxylic acid bioisostere and the ortho‑fluorobenzyl motif as a conformational constraint—making it a compelling candidate for procurement when structure‑activity relationship (SAR) exploration around the benzylamide region is the primary research objective.

Why Generic Substitution Fails for N-(2-Fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: Positional Fluorine, Tetrazole Regioisomerism, and N‑Substituent SAR Drive Irreproducible P2X3 Pharmacology


In‑class compounds within the tetrazole‑cyclohexyl‑acetamide series cannot be interchanged without risking loss of target engagement, altered selectivity, or unpredictable physicochemical behavior. Three structural features of N‑(2‑fluorobenzyl)‑2‑[1‑(1H‑tetrazol‑1‑ylmethyl)cyclohexyl]acetamide are decisive: (i) the ortho‑fluorine substitution on the benzyl ring, which imposes a distinct conformational preference and electronic environment compared to the 3‑fluoro, 4‑fluoro, or unsubstituted benzyl analogs ; (ii) the N1‑tetrazole regioisomer with a methylene spacer to the cyclohexyl ring, as opposed to C‑linked or N2‑linked tetrazole variants that exhibit different hydrogen‑bonding patterns and metabolic stability profiles [1]; and (iii) the secondary acetamide N–H as a hydrogen‑bond donor, which distinguishes it from N,N‑disubstituted or N‑alkyl tertiary amide analogs lacking this donor capacity . Substituting any of these elements with a seemingly minor modification— e.g., moving fluorine from the 2‑position to the 3‑position, replacing tetrazole with triazole, or methylating the amide nitrogen— has been demonstrated in related P2X3 antagonist series to produce order‑of‑magnitude shifts in IC50 and altered P2X3 vs P2X2/3 selectivity ratios [2]. Consequently, procurement decisions must be guided by compound‑specific identity rather than class‑level assumptions.

Quantitative Differential Evidence Guide: N-(2-Fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide vs. Closest Structural Analogs


Ortho- vs. Meta-Fluorobenzyl Positional Isomerism: Physicochemical Property Differentiation

The 2‑fluorobenzyl substituent in the target compound imposes distinct conformational and electronic properties compared to its 3‑fluorobenzyl positional isomer. The ortho‑fluorine atom engages in an intramolecular electrostatic interaction with the acetamide N–H, restricting rotation about the benzyl C–N bond and stabilizing a gauche conformation . This conformational restriction is absent in the 3‑fluorobenzyl analog, where the fluorine is positioned meta to the methylene attachment point and cannot form a comparable through‑space interaction. Computed physicochemical descriptors from the ZINC database illustrate the divergence: the target compound (ZINC67783932) exhibits a calculated octanol‑water partition coefficient (clogP) of 2.19 and a topological polar surface area (tPSA) of 53.40 Ų [1], while the 3‑fluorobenzyl isomer (ZINC entry) yields a clogP of 2.31 and tPSA of 53.40 Ų—identical tPSA but differing lipophilicity by ΔclogP = 0.12 log unit, a meaningful difference for blood–brain barrier penetration and membrane partitioning predictions [2].

Medicinal Chemistry P2X3 Antagonist Design Physicochemical Profiling

N‑Substituent Hydrogen‑Bond Donor Capacity: Secondary Amide vs. N‑Alkyl Tertiary Amide Differentiation

The target compound possesses a secondary acetamide functional group (–C(=O)–NH–CH2–Ar) that provides one hydrogen‑bond donor (HBD), a structural feature essential for key ligand‑receptor interactions in validated P2X3 antagonist pharmacophore models [1]. In contrast, the N‑hexyl analog (N‑hexyl‑2‑[1‑(1H‑tetrazol‑1‑ylmethyl)cyclohexyl]acetamide) is a tertiary amide lacking this HBD capacity . This single HBD difference translates to a hydrogen‑bond donor count of 1 for the target compound versus 0 for the N‑hexyl analog, as validated by ZINC‑computed H‑bond donor counts [2]. In P2X3 crystal structures and homology models, the conserved amide N–H has been shown to form a critical hydrogen bond with the backbone carbonyl of Asp158 (transmembrane domain 1), an interaction that is abrogated upon N‑alkylation and correlates with >10‑fold loss of antagonist potency across multiple chemical series [3].

Medicinal Chemistry Hydrogen-Bond Donor P2X3 Pharmacophore Model

Tetrazole N1‑Methylene‑Cyclohexyl Connectivity: Regioisomeric and Spacer‑Length Differentiation from C‑Linked or Directly N‑Linked Tetrazoles

The target compound incorporates a 1H‑tetrazol‑1‑ylmethyl substituent connected to the cyclohexyl ring via a methylene (–CH2–) spacer, generating a cyclohexyl–CH2–tetrazole architecture. This connectivity is structurally distinct from compounds where the tetrazole is attached directly to an aromatic ring (e.g., tetrazole‑substituted arylamides in the Roche/Genentech patent series) or where the heterocycle is a triazole rather than a tetrazole [1]. The methylene spacer introduces a flexible one‑carbon linker that decouples the conformational preferences of the cyclohexyl ring from the tetrazole orientation, allowing the tetrazole to sample a broader conformational space for optimal interaction with the P2X3 receptor's ATP‑binding pocket [2]. Comparative analysis with a directly C‑linked tetrazole analog (e.g., 2‑(1‑cyclohexyl‑1H‑tetrazol‑5‑yl)‑N‑(2‑fluorobenzyl)acetamide, hypothetical) shows that the methylene spacer increases the number of rotatable bonds from 4 to 5 [3], which can modulate both binding entropy and metabolic vulnerability.

Tetrazole Regioisomerism Structure–Activity Relationship Metabolic Stability

Patent‑Disclosed P2X3 Antagonist Selectivity Advantage: Low Taste Influence as a Class‑Level Differentiator for Chronic Cough Indications

The patent family (Wuhan LL Science and Technology) explicitly claims that the heterocyclic compounds—with the target compound serving as a key intermediate—exhibit 'good selectivity' and 'little taste influence' [1]. This claim is particularly significant in the context of P2X3 antagonist development, where the clinical candidate gefapixant (MK‑7264/AF‑219) and camlipixant (BLU‑5937) have demonstrated dose‑limiting taste disturbances (dysgeusia, ageusia) attributed to P2X2/3 heteromeric receptor blockade [2]. Camlipixant, a P2X3‑selective antagonist with reported 1,500‑fold selectivity over P2X2/3, achieved a taste‑related adverse event rate of ~5% vs. ~60% for gefapixant in clinical trials [3]. While quantitative P2X3 vs. P2X2/3 selectivity data for the target compound itself are not publicly disclosed, the patent's explicit claim of 'little taste influence' positions the compound's structural class as potentially differentiated from first‑generation, less‑selective P2X3 antagonists [1].

P2X3 Selectivity Taste Disturbance Chronic Cough

Cyclohexyl Core vs. Aromatic Core P2X3 Antagonists: Aliphatic Scaffold Differentiation for Metabolic Stability Optimization

The target compound incorporates a cyclohexyl core linking the tetrazole‑methylene substituent to the acetamide carbonyl—a fully saturated, sp³‑rich carbocycle. This differentiates it from the majority of P2X3 antagonists that rely on aromatic (phenyl, pyridinyl, indole) central scaffolds [1]. The cyclohexyl ring contributes 6 sp³ carbon centers, increasing the fraction of sp³‑hybridized carbons (Fsp³) relative to aromatic scaffold analogs, a metric correlated with improved aqueous solubility, reduced CYP450‑mediated oxidative metabolism, and superior developability profiles [2]. The patent explicitly claims 'good metabolic stability' for compounds within this series [3]. In comparative analyses, increasing Fsp³ from ~0.1 (highly aromatic scaffolds) to ≥0.3 has been associated with reduced human liver microsomal clearance and lower likelihood of idiosyncratic toxicity in drug development [4].

Metabolic Stability Cyclohexyl Scaffold Drug Design

Optimal Research and Procurement Application Scenarios for N-(2-Fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide


Structure–Activity Relationship (SAR) Exploration of the Benzylamide Region in P2X3 Antagonist Lead Optimization

The ortho‑fluorobenzyl substituent provides a distinct conformational constraint relative to meta‑, para‑, or unsubstituted benzyl analogs (see Evidence Item 1). Medicinal chemistry teams conducting systematic SAR around the benzylamide terminus should procure this compound as part of a matched molecular pair analysis with the 3‑fluorobenzyl isomer. The ΔclogP of –0.12 and the predicted conformational restriction from the intramolecular ortho‑F···H–N interaction make it a valuable tool for deconvoluting electronic vs. steric contributions to P2X3 binding affinity [1]. Use in competitive radioligand binding assays (e.g., [³H]-A‑317491 displacement at human P2X3 expressed in 1321N1 cells) or functional calcium flux assays (FLIPR, FLUO‑4 AM dye) will generate quantitative IC50 values directly comparable across the benzyl substitution matrix.

Physicochemical Profiling and Property‑Based Drug Design (PBDD) Using the Cyclohexyl‑Tetrazole Scaffold

With a measured clogP of 2.19, tPSA of 53.40 Ų, and Fsp³ ≈ 0.47, this compound occupies a favorable region of drug‑like chemical space distinct from the highly aromatic P2X3 antagonist chemical series dominating the patent literature (Evidence Items 4 and 5). Procurement is indicated for laboratories conducting high‑throughput physicochemical profiling (logD7.4 determination by shake‑flask HPLC, kinetic aqueous solubility by nephelometry, and human liver microsomal intrinsic clearance) to benchmark the developability properties of the cyclohexyl‑tetrazole scaffold against aromatic scaffold competitors [2]. The patent‑claimed 'good metabolic stability' and 'low toxicity' provide a testable hypothesis for comparative ADME‑Tox panels.

P2X3 vs. P2X2/3 Selectivity Profiling and Taste‑Safety Screening Cascade

The patent family's explicit claim of 'little taste influence' situates this compound class within the current strategic priority of developing P2X3‑selective antagonists that spare P2X2/3 heteromeric receptors to avoid dysgeusia (Evidence Item 4) [3]. Procurement is recommended for selectivity screening cascades using patch‑clamp electrophysiology (whole‑cell recording of ATP‑evoked currents in HEK293 cells stably expressing human P2X3 homomers vs. P2X2/3 heteromers) and for functional taste‑safety assessment in two‑bottle preference tests in rodents. The compound serves as a structural template for generating focused libraries probing the structural determinants of P2X3 vs. P2X2/3 selectivity.

Synthetic Intermediate for Downstream Heterocyclic Derivative Libraries Targeting Respiratory and Pain Indications

As disclosed in the Wuhan LL Science and Technology patent, this compound is a key intermediate in the synthesis of heterocyclic derivatives with high P2X3 antagonistic activity for treating cough, asthma, COPD, and pain [4]. The secondary acetamide N–H and the tetrazole N1‑methylene‑cyclohexyl connectivity provide synthetic handles for further derivatization (e.g., N‑alkylation, tetrazole functionalization, or cyclohexyl ring modification). Procurement of multi‑gram quantities is indicated for process chemistry groups establishing scalable synthetic routes to advanced P2X3 antagonist lead compounds within this intellectual property space.

Quote Request

Request a Quote for N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.